5-(Pentafluorosulfanyl)-1H-benzotriazole
Overview
Description
5-(Pentafluorosulfanyl)-1H-benzotriazole is a useful research compound. Its molecular formula is C6H4F5N3S and its molecular weight is 245.18. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Transformation
5-(Pentafluorosulfanyl)-1H-benzotriazole (SF5-Benzotriazole) is involved in various synthesis processes. Pastýříková et al. (2012) described the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, demonstrating its role as a precursor in producing these compounds, which have potential applications in various fields including pharmaceuticals and materials science (Pastýříková et al., 2012).
Environmental Persistence and Photostabilization
Chung et al. (2018) investigated the environmental persistence of benzotriazoles including SF5-Benzotriazole. They found that these compounds exhibit unique photochemical behaviors that affect photosensitizers and other pollutants in aquatic environments, indicating their potential environmental impact (Chung et al., 2018).
Occurrence in Wastewater and Water Treatment
Reemtsma et al. (2010) studied the occurrence and removal of benzotriazoles, including SF5-Benzotriazole, in wastewater. They highlighted their partial persistence in conventional wastewater treatment processes, which is crucial for understanding their environmental fate and designing effective treatment strategies (Reemtsma et al., 2010).
Impact on Aquatic Organisms
Giraudo et al. (2017) explored the endocrine-disrupting potential and effects on molting in aquatic species exposed to benzotriazoles. This research highlights the ecological implications of SF5-Benzotriazole in aquatic environments and its potential impact on aquatic life (Giraudo et al., 2017).
Advanced Materials and Removal Techniques
Jiang et al. (2013) reported the application of zeolitic imidazolate framework-8 (ZIF-8) for the efficient adsorption and removal of benzotriazoles from aqueous solutions, suggesting a novel approach for mitigating the environmental impact of these compounds (Jiang et al., 2013).
Future Directions
The pentafluorosulfanyl group has shown promise in various fields such as medicinal chemistry, agrochemical synthesis, and materials science . The discovery of a direct pentafluorosulfanylation of thiolated arenes has led to a generalized synthetic approach toward aryl and heteroaryl pentafluorosulfanyl (SF5) compounds from various common building blocks . This suggests that the pentafluorosulfanyl group could be an appealing structural scaffold for the discovery of new compounds in the future .
Mechanism of Action
Mode of Action
It’s known that the pentafluorosulfanyl (sf5) group is a strong electron-withdrawing group, which can influence the reactivity and stereochemistry of the compound .
Biochemical Pathways
It’s been shown that sf5-substituted compounds can be biodegraded by certain microorganisms, releasing fluoride ion, and generating a toxic metabolite .
Pharmacokinetics
Sf5-substituted compounds are known for their high chemical and thermal stability, which could potentially influence their bioavailability .
Result of Action
The presence of the sf5 group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Pentafluorosulfanyl)-1H-benzotriazole. The SF5 group is known for its high chemical and thermal stability, which suggests that it may be resistant to environmental degradation .
Biochemical Analysis
Biochemical Properties
The pentafluorosulfanyl group in 5-(Pentafluorosulfanyl)-1H-benzotriazole has been found to interact with various biomolecules. It displays high electronegativity, which can influence the nature of its interactions with enzymes and proteins
Cellular Effects
It has been reported that compounds with pentafluorosulfanyl groups can influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that the pentafluorosulfanyl group can participate in various chemical reactions due to its high electronegativity This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2H-benzotriazol-5-yl(pentafluoro)-λ6-sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5N3S/c7-15(8,9,10,11)4-1-2-5-6(3-4)13-14-12-5/h1-3H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJPVKFJVHRARI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245301 | |
Record name | (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379803-64-1 | |
Record name | (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379803-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-1H-Benzotriazol-6-ylpentafluorosulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1379803-64-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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